molecular formula C7H6FIO B14032736 3-Fluoro-2-iodo-4-methylphenol

3-Fluoro-2-iodo-4-methylphenol

Cat. No.: B14032736
M. Wt: 252.02 g/mol
InChI Key: UVCSSJPYOROIOZ-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-4-methylphenol is an organic compound with the molecular formula C7H6FIO It is a phenolic compound characterized by the presence of fluorine, iodine, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodo-4-methylphenol can be achieved through several methods. One common approach involves the iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodo-4-methylphenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine or fluorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

3-Fluoro-2-iodo-4-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-4-methylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the fluorine and iodine atoms can participate in halogen bonding. These interactions can affect the compound’s reactivity and binding affinity to specific targets, influencing its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-iodo-4-methylphenol is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H6FIO

Molecular Weight

252.02 g/mol

IUPAC Name

3-fluoro-2-iodo-4-methylphenol

InChI

InChI=1S/C7H6FIO/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3

InChI Key

UVCSSJPYOROIOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)I)F

Origin of Product

United States

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